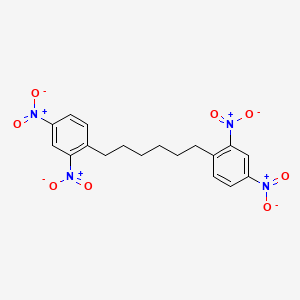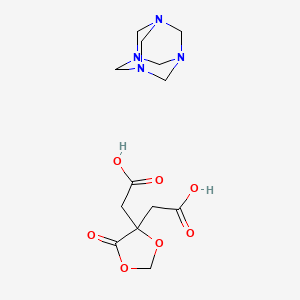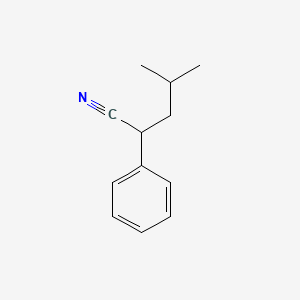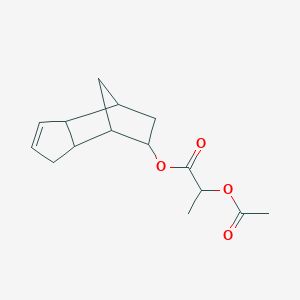
Cobalt;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds. Scandium, on the other hand, is a rare earth metal with applications in aerospace and electronics due to its light weight and high strength. The combination of cobalt and scandium in a compound can lead to materials with enhanced properties suitable for advanced technological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-scandium compounds typically involves the use of high-purity cobalt and scandium salts. One common method is the co-precipitation technique, where cobalt and scandium salts are dissolved in a suitable solvent and then precipitated using a reagent such as oxalic acid. The resulting precipitate is then calcined at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the specific application and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-scandium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form complexes with ammonia, resulting in the displacement of water molecules in the coordination sphere . Scandium, being highly reactive, can form trihalides when reacted with halogens .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-scandium compounds include halogens, acids, and bases. For instance, scandium reacts with hydrochloric acid to form scandium chloride, while cobalt can react with nitric acid to form cobalt nitrate .
Major Products Formed: The major products formed from reactions involving cobalt-scandium compounds depend on the specific reagents and conditions used. For example, reacting cobalt with ammonia can produce cobalt-ammonia complexes, while reacting scandium with halogens can produce scandium trihalides .
Applications De Recherche Scientifique
Cobalt-scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, cobalt compounds are studied for their potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells . In medicine, cobalt-scandium compounds are explored for their use in imaging techniques and as contrast agents in magnetic resonance imaging . In industry, these compounds are used in the production of high-strength alloys for aerospace applications .
Mécanisme D'action
The mechanism of action of cobalt-scandium compounds varies depending on their application. In anticancer research, cobalt compounds exert their effects by inducing cell cycle arrest and promoting apoptosis through the generation of reactive oxygen species and disruption of mitochondrial membrane potential . The molecular targets involved include pro-apoptotic proteins such as Bax and Cyt-c, as well as caspases .
Comparaison Avec Des Composés Similaires
Cobalt-scandium compounds can be compared with other transition metal compounds such as those of titanium, vanadium, and chromium. While all these compounds share some common properties, such as high melting points and the ability to form complex compounds, cobalt-scandium compounds are unique in their combination of magnetic and catalytic properties. Similar compounds include cobalt-iron and scandium-aluminum alloys, which are also used in high-strength applications .
Conclusion
Cobalt-scandium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them suitable for advanced technological applications, and ongoing research continues to uncover new uses and mechanisms of action for these fascinating compounds.
Propriétés
Numéro CAS |
12017-09-3 |
|---|---|
Formule moléculaire |
CoSc2 |
Poids moléculaire |
148.84501 g/mol |
Nom IUPAC |
cobalt;scandium |
InChI |
InChI=1S/Co.2Sc |
Clé InChI |
LUKLSVZVYKBDOW-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Sc].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

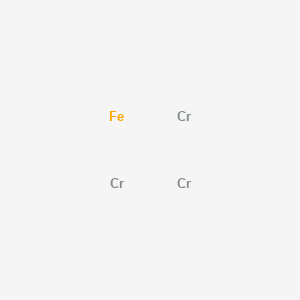
![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)

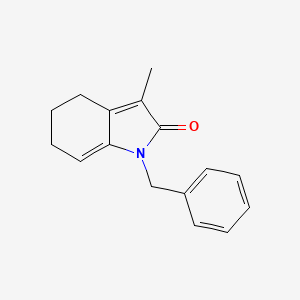

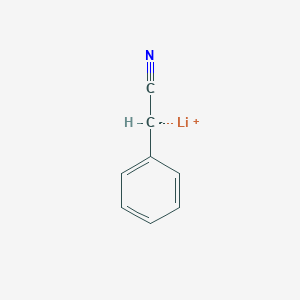
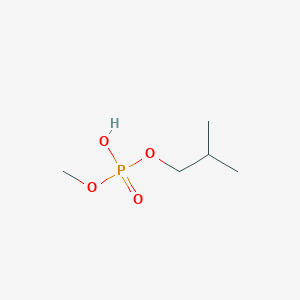
![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
